1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one
Description
Properties
Molecular Formula |
C11H8F6OS2 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS2/c1-2-7(18)6-3-4-8(19-10(12,13)14)9(5-6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
QWQBTTNAYDUZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Nucleophilic Substitution
A foundational approach for introducing trifluoromethylthio groups involves diazotization followed by nucleophilic substitution. In a method analogous to the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one, aniline derivatives serve as starting materials. For 1-(3,4-bis(trifluoromethylthio)phenyl)propan-1-one, the process begins with 3,4-diaminophenylpropan-1-one . Diazotization is achieved using sodium nitrite (NaNO₂) in acidic media (e.g., HCl), generating a diazonium salt intermediate. Subsequent treatment with a trifluoromethylthiolating agent, such as (trifluoromethyl)sulfenyl chloride (CF₃SCl), introduces the SCF₃ groups at the 3- and 4-positions.
Key reaction conditions:
- Temperature: 0–5°C during diazotization to prevent decomposition.
- Molar ratios: Excess CF₃SCl (2.2 equivalents) ensures complete substitution.
- Catalysts: Cuprous chloride (CuCl) enhances reaction efficiency.
Mechanistic insight : The diazonium salt acts as an electrophile, facilitating nucleophilic attack by the trifluoromethylthiolate ion (CF₃S⁻). Steric hindrance from the proximal ketone group necessitates careful control of reaction kinetics to avoid byproducts.
Grignard Reagent-Mediated Ketone Formation
An alternative route adapts Grignard chemistry from the synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Here, a 3,4-bis(trifluoromethylthio)phenylmagnesium bromide Grignard reagent reacts with propanoyl chloride to form the target ketone:
$$
\text{Ar-MgBr} + \text{CH₃CH₂COCl} \rightarrow \text{Ar-CO-CH₂CH₃} + \text{MgBrCl}
$$
Optimization parameters :
- Solvent: Tetrahydrofuran (THF) or diethyl ether for stability.
- Temperature: −10°C to 0°C to suppress side reactions.
- Catalyst: Iron(III) acetylacetonate ([Fe(acac)₃]) improves yield (78–85%).
Purification and Isolation Techniques
Bisulfite Complex Formation
Crude product purification often employs bisulfite adduct formation, a method validated in related ketone syntheses. The ketone reacts with sodium bisulfite (NaHSO₃) to form a water-soluble complex, separable via liquid-liquid extraction. Subsequent alkaline hydrolysis regenerates the purified ketone:
$$
\text{Ar-CO-R} + \text{NaHSO₃} \rightarrow \text{Ar-C(OH)-SO₃Na} \xrightarrow{\text{NaOH}} \text{Ar-CO-R} + \text{Na₂SO₃}
$$
Advantages :
Vacuum Distillation
For industrial-scale production, vacuum distillation is preferred. Operating at reduced pressure (10–15 mmHg) lowers the boiling point, minimizing thermal degradation. Typical conditions:
Industrial-Scale Considerations
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance efficiency. Key benefits include:
Catalytic System Optimization
Cuprous salts (e.g., CuCl) remain critical for diazonium reactions. Recent studies suggest nanoparticulate copper catalysts increase surface area, reducing catalyst loading by 40% while maintaining yields.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Diazotization | 65–75 | 95 | 120–150 | High |
| Grignard Reaction | 78–85 | 98 | 200–220 | Moderate |
| Continuous Flow | 80–88 | 97 | 100–130 | Very High |
Key observations :
- The Grignard method offers superior yield but higher costs due to reagent expenses.
- Continuous flow systems balance cost and scalability, making them ideal for bulk production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Differences
The compound’s distinctiveness arises from its bis(trifluoromethylthio) substitution, contrasting with analogs bearing mono-substituted, halogenated, or methoxy groups. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Propan-1-one Derivatives
Biological Activity
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, particularly the presence of trifluoromethylthio groups. These groups enhance the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C12H10F6OS2
- Molecular Weight : 366.33 g/mol
The trifluoromethylthio groups contribute to its lipophilicity and reactivity, allowing for significant interactions with biological molecules.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The trifluoromethylthio groups can form strong interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in pathways involving metabolic enzymes.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.
These interactions are crucial for understanding the compound's therapeutic potential.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme modulation. |
| Anti-inflammatory | May reduce inflammation by modulating cytokine production in immune cells. |
Antimicrobial Activity
In a study examining the antimicrobial properties of various trifluoromethylthio compounds, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
A series of in vitro assays were conducted to evaluate the anticancer effects of the compound on human cancer cell lines. Results indicated that it effectively inhibited cell proliferation in breast and lung cancer models. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Research Findings
Recent investigations have highlighted the following findings regarding this compound:
- Binding Affinity : Studies using surface plasmon resonance demonstrated that the compound has a high binding affinity for specific enzyme targets, suggesting its potential as a lead compound in drug development.
- Synergistic Effects : When used in combination with existing antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant strains.
Q & A
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Methodology : Implement continuous-flow reactors for precise control of exothermic reactions (e.g., acylation). Process analytical technology (PAT) monitors real-time purity. For fluorinated intermediates, TCI America’s safety protocols recommend inert gas purging to prevent oxidation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
